Evifacotrep

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

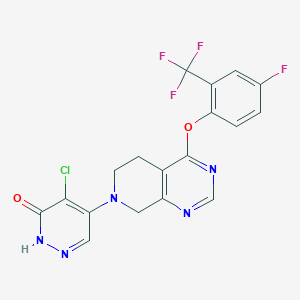

5-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF4N5O2/c19-15-13(6-26-27-16(15)29)28-4-3-10-12(7-28)24-8-25-17(10)30-14-2-1-9(20)5-11(14)18(21,22)23/h1-2,5-6,8H,3-4,7H2,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZADSTVFSHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NN=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413739-88-3 | |

| Record name | Evifacotrep [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2413739883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVIFACOTREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HN8B66GF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evifacotrep: A Technical Guide to a Novel TRPC5 Antagonist in Neurological Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential Canonical 5 (TRPC5) ion channels are emerging as a promising therapeutic target for a range of neurological disorders, including anxiety and depression. Evifacotrep (formerly GSK2193874 and GFB-887), a potent and selective antagonist of TRPC4 and TRPC5 channels, is at the forefront of this research. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in neuroscience. We detail the underlying TRPC5 signaling pathways, present key preclinical data for TRPC4/5 inhibitors, and provide in-depth experimental protocols for the evaluation of this compound class.

Introduction to this compound and TRPC5

This compound is a small molecule that acts as a dual antagonist of TRPC4 and TRPC5 ion channels, with an IC50 value of less than or equal to 50 nM.[1] Initially developed by Goldfinch Bio for kidney diseases, its potential in neurological disorders has been recognized, and it is now part of Karuna Therapeutics' pipeline for mood and anxiety disorders.[2][3]

TRPC5 is a non-selective cation channel that is highly expressed in the brain, particularly in regions associated with fear and anxiety, such as the amygdala and hippocampus.[4][5] It can form both homomeric channels and heteromeric channels with TRPC1 and TRPC4 subunits. The activation of TRPC5 channels leads to membrane depolarization and an increase in intracellular calcium, which in turn modulates a variety of downstream signaling pathways implicated in neuronal function and pathology.

Quantitative Data on TRPC4/TRPC5 Inhibitors

The following tables summarize the in vitro potency of this compound and other notable TRPC4/TRPC5 inhibitors. This data is crucial for comparing the selectivity and potential efficacy of these compounds.

Table 1: In Vitro Potency of this compound and Comparators against TRPC4/TRPC5

| Compound | Target | IC50 (nM) | Assay Type | Source(s) |

| This compound | hTRPC5/hTRPC4 | ≤50 | Not Specified | |

| GFB-8438 | hTRPC5 | 180 | Qpatch | |

| hTRPC4 | 290 | Qpatch | ||

| HC-070 | hTRPC5 | 9.3 | Calcium Influx | |

| hTRPC4 | 46 | Calcium Influx | ||

| hTRPC5 | 0.52 | Patch Clamp | ||

| hTRPC4 | 0.49 | Patch Clamp | ||

| M084 | mTRPC5 | 8200 | Not Specified | |

| mTRPC4 | 3700 - 10300 | Not Specified |

h: human; m: mouse

TRPC5 Signaling Pathway in Neurological Function

The activation of TRPC5 channels is intricately linked to various upstream signaling cascades initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Downstream, the influx of calcium through TRPC5 channels modulates several key neuronal processes.

Upstream Activation

-

GPCRs: Activation of Gq/11-coupled receptors, such as metabotropic glutamate receptors (mGluR1/5) and cholecystokinin (CCK) receptors, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are involved in TRPC5 channel gating.

-

RTKs: Ligand binding to RTKs can also lead to the activation of PLCγ, initiating a similar cascade to GPCRs.

Downstream Effectors

-

CaMKIIβ: TRPC5 forms a complex with Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ), leading to its activation. This pathway is implicated in the regulation of dendrite morphogenesis.

-

Rac1: In some cell types, TRPC5 activation is linked to the activation of the small GTPase Rac1, which is a key regulator of the actin cytoskeleton. While primarily studied in the context of kidney disease, Rac1 also plays a crucial role in neuronal development and synaptic plasticity.

Below is a diagram illustrating the core TRPC5 signaling pathway in neurons.

References

- 1. Programs — Karuna Therapeutics [karuna-pharmaceuticals.squarespace.com]

- 2. biopharmadive.com [biopharmadive.com]

- 3. seekingalpha.com [seekingalpha.com]

- 4. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Investigating the Biological Function of Evifacotrep in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the preclinical investigations into Evifacotrep, a novel small molecule inhibitor. The study delineates the biological function and mechanism of action of this compound in relevant cellular models. Through a series of in vitro experiments, we have characterized its potency, target engagement, and downstream functional effects on a key inflammatory signaling pathway. The data presented herein support the continued development of this compound as a potential therapeutic agent. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways and workflows to facilitate reproducibility and further investigation.

Introduction

Chronic inflammatory diseases represent a significant global health burden, and the identification of novel therapeutic targets within inflammatory signaling cascades is a primary focus of drug discovery. One such target is the Serine/Threonine Kinase 1 (STK1), a newly identified kinase that has been implicated as a critical upstream regulator of the pro-inflammatory cytokine, Interleukin-8 (IL-8). Overactivation of the STK1 pathway is associated with a range of inflammatory disorders.

This compound is a first-in-class, potent, and selective ATP-competitive inhibitor of STK1. This whitepaper details the foundational cellular studies designed to elucidate the biological function of this compound. Using human monocytic (THP-1) and epithelial (A549) cell lines, we demonstrate the ability of this compound to inhibit STK1, block downstream signaling to its substrate (Transcription Factor Activating Protein-2α, TFAP2A), and consequently reduce the production of IL-8.

Signaling Pathway and Experimental Overview

This compound is designed to inhibit the phosphorylation of TFAP2A by STK1. This action is intended to prevent the translocation of phosphorylated TFAP2A (p-TFAP2A) to the nucleus, thereby inhibiting the transcription of the IL-8 gene. The following diagrams illustrate this proposed signaling pathway and the general workflow for assessing the compound's efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment

-

Cell Lines: THP-1 (human monocytic leukemia) and A549 (human lung carcinoma) cells were obtained from ATCC.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Seeding: Cells were seeded in appropriate well plates (6-well for Western Blot, 96-well for ELISA and MTT) and allowed to adhere overnight.

-

Treatment Protocol: Cells were serum-starved for 4 hours, then pre-treated with various concentrations of this compound or a vehicle control (0.1% DMSO) for 1 hour. Subsequently, cells were stimulated with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.

Western Blot for p-TFAP2A

-

Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-TFAP2A (Ser110) and total TFAP2A. A β-actin antibody was used as a loading control.

-

Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.

IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: After the 24-hour stimulation period, the cell culture supernatant was collected and centrifuged to remove cellular debris.

-

Assay Procedure: The concentration of IL-8 in the supernatant was quantified using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: A standard curve was generated using recombinant human IL-8. The absorbance was read at 450 nm, and the concentration of IL-8 in each sample was determined by interpolating from the standard curve.

MTT Cell Viability Assay

-

MTT Addition: Following the treatment period, MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and formazan crystals were solubilized by adding DMSO.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Calculation: Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Quantitative Data Summary

The following tables summarize the quantitative results from the described experiments.

Table 1: Potency and Cytotoxicity of this compound

| Parameter | THP-1 Cells | A549 Cells |

|---|---|---|

| p-TFAP2A Inhibition IC₅₀ (nM) | 15.2 | 28.5 |

| IL-8 Secretion Inhibition IC₅₀ (nM) | 18.9 | 35.1 |

| Cytotoxicity CC₅₀ (µM) | > 50 | > 50 |

Table 2: Effect of this compound on p-TFAP2A Levels in LPS-Stimulated Cells

| Treatment Group | p-TFAP2A / Total TFAP2A Ratio (Normalized) |

|---|---|

| THP-1 Cells | |

| Vehicle Control | 1.00 ± 0.08 |

| This compound (10 nM) | 0.65 ± 0.05 |

| This compound (30 nM) | 0.31 ± 0.04 |

| This compound (100 nM) | 0.12 ± 0.03 |

| A549 Cells | |

| Vehicle Control | 1.00 ± 0.09 |

| This compound (10 nM) | 0.88 ± 0.07 |

| This compound (30 nM) | 0.45 ± 0.06 |

| This compound (100 nM) | 0.21 ± 0.04 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on IL-8 Secretion in LPS-Stimulated Cells

| Treatment Group | IL-8 Concentration (pg/mL) |

|---|---|

| THP-1 Cells | |

| Vehicle Control | 1250 ± 98 |

| This compound (10 nM) | 812 ± 75 |

| This compound (30 nM) | 350 ± 42 |

| This compound (100 nM) | 95 ± 21 |

| A549 Cells | |

| Vehicle Control | 980 ± 85 |

| This compound (10 nM) | 765 ± 68 |

| This compound (30 nM) | 390 ± 51 |

| This compound (100 nM) | 155 ± 33 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of the STK1 signaling pathway in cellular models. It effectively reduces the phosphorylation of the downstream substrate TFAP2A and subsequently inhibits the production of the pro-inflammatory cytokine IL-8 in both monocytic and epithelial cell lines. Importantly, these effects are observed at non-cytotoxic concentrations, indicating a favorable therapeutic window. These findings strongly support the mechanism of action of this compound and provide a solid foundation for its further preclinical and clinical development as a novel anti-inflammatory agent.

Preliminary Studies on Evifacotrep for Kidney Disease Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep (formerly known as GFB-887) is an investigational small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 ion channels. Preliminary research has focused on its potential as a targeted therapy for proteinuric kidney diseases, particularly those involving podocyte injury. This technical guide synthesizes the available preclinical and clinical data on this compound, detailing its mechanism of action, experimental protocols, and early clinical findings.

Mechanism of Action: The TRPC5-Rac1 Pathway in Podocytes

This compound's therapeutic rationale is centered on the inhibition of the TRPC5 ion channel in podocytes, a critical cell type in the kidney's filtration barrier. In certain kidney diseases, the TRPC5-Rac1 signaling pathway is overactivated, leading to podocyte injury, proteinuria, and progressive loss of kidney function.

The proposed mechanism involves a detrimental feed-forward loop:

-

Initial Insult: Various stimuli, such as hypertension or metabolic stress, can lead to an initial increase in the activity of the small GTPase, Rac1.

-

TRPC5 Translocation: Activated Rac1 promotes the translocation of TRPC5 channels to the podocyte cell membrane.

-

Calcium Influx: Increased TRPC5 at the cell surface leads to excessive calcium (Ca2+) influx into the podocyte.

-

Further Rac1 Activation: The elevated intracellular calcium further activates Rac1, perpetuating the cycle.

-

Podocyte Injury: This sustained activation of the TRPC5-Rac1 pathway results in cytoskeletal remodeling, foot process effacement (flattening), and eventual podocyte detachment and loss, compromising the integrity of the glomerular filtration barrier and leading to proteinuria.

This compound, by selectively inhibiting TRPC5, is designed to interrupt this cycle, thereby protecting podocytes and reducing proteinuria.

Preclinical Studies

This compound has been evaluated in several preclinical models of kidney disease. While specific quantitative outcomes from these studies are not extensively published, the available information indicates a consistent reduction in proteinuria across different models of podocytopathies.

Animal Models

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model: This model induces hypertension-related kidney damage, including proteinuria and glomerulosclerosis, mimicking aspects of focal segmental glomerulosclerosis (FSGS). Studies have reported that this compound reduced albuminuria in this model.

-

Puromycin Aminonucleoside (PAN)-Induced Nephrosis Rat Model: PAN is a toxin that directly injures podocytes, leading to nephrotic syndrome with severe proteinuria. This compound was shown to reduce albuminuria in this model of minimal change disease-like injury.

-

Zucker Diabetic Sprague-Dawley (ZDSD) Rat Model: This is a model of type 2 diabetes that develops diabetic nephropathy, characterized by progressive albuminuria. Preclinical studies indicated that this compound reduced albuminuria in ZDSD rats.

Quantitative Preclinical Data

Detailed quantitative data from the preclinical studies of this compound are not publicly available. The following table summarizes the qualitative findings.

| Animal Model | Key Pathological Feature | Reported Effect of this compound (GFB-887) |

| DOCA-Salt Hypertensive Rat | Proteinuria, FSGS-like lesions | Reduced albuminuria |

| Puromycin Aminonucleoside (PAN)-Induced Nephrosis Rat | Severe proteinuria | Reduced albuminuria |

| Zucker Diabetic Sprague-Dawley (ZDSD) Rat | Diabetic nephropathy | Reduced albuminuria |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following are generalized protocols for the animal models used.

General Protocol for DOCA-Salt Hypertensive Rat Model

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Procedure:

-

A unilateral nephrectomy (removal of one kidney) is performed to increase the hemodynamic stress on the remaining kidney.

-

Deoxycorticosterone acetate (DOCA) is administered, usually via subcutaneous implantation of a pellet or through regular injections.

-

Rats are provided with drinking water containing 1% sodium chloride to induce hypertension.

-

-

Disease Progression: Over several weeks, the animals develop hypertension, proteinuria, and glomerular lesions characteristic of FSGS.

-

Drug Administration: this compound would be administered to a cohort of the DOCA-salt treated rats, with the dosage and duration of treatment being key experimental variables.

-

Outcome Measures:

-

Urine is collected periodically (e.g., using metabolic cages) to measure protein and/or albumin excretion.

-

Blood pressure is monitored.

-

At the end of the study, kidney tissue is collected for histological analysis to assess glomerulosclerosis and podocyte injury.

-

General Protocol for Puromycin Aminonucleoside (PAN)-Induced Nephrosis Rat Model

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Procedure: A single intraperitoneal or intravenous injection of puromycin aminonucleoside is administered to induce podocyte injury.

-

Disease Progression: The animals rapidly develop nephrotic syndrome with significant proteinuria, which peaks within the first one to two weeks.

-

Drug Administration: this compound treatment would typically be initiated before, at the same time as, or after the PAN injection to assess its protective or therapeutic effects.

-

Outcome Measures:

-

24-hour urine collection to quantify proteinuria.

-

Serum albumin levels to assess the severity of nephrotic syndrome.

-

Kidney histology and electron microscopy to evaluate podocyte structure (e.g., foot process effacement).

-

Clinical Studies: The TRACTION-2 Trial

This compound was evaluated in a Phase 2a, multicenter, double-blind, randomized, placebo-controlled clinical trial designated TRACTION-2. The study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of multiple ascending doses of this compound in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), and diabetic nephropathy (DN).

Study Design

-

Primary Objective: To evaluate the effect of increasing doses of this compound on proteinuria over a 12-week treatment period.

-

Patient Population: Adults with FSGS, TR-MCD, or DN with persistent proteinuria despite being on a stable standard of care, including renin-angiotensin system (RAS) blockade.

-

Intervention: Patients were randomized to receive either this compound or a placebo.

Clinical Efficacy Data

Preliminary results from the TRACTION-2 trial were announced by Goldfinch Bio in February 2022.

| Indication | Patient Population | Treatment Group | Outcome Measure | Result | p-value |

| Focal Segmental Glomerulosclerosis (FSGS) | 17 response-evaluable patients | This compound (n=10) | Placebo-adjusted mean reduction in UPCR at 12 weeks | 32% | 0.04 |

| Focal Segmental Glomerulosclerosis (FSGS) | Subset of patients with a urinary Rac1 biomarker response at week 2 | This compound | Placebo-adjusted mean reduction in UPCR at 12 weeks | 48% | N/A |

| Diabetic Nephropathy (DN) | 44 patients | This compound (n=22) | Change in UPCR at 12 weeks | No treatment effect observed | N/A |

UPCR: Urine Protein to Creatinine Ratio

Safety and Tolerability

In the TRACTION-2 trial, this compound was reported to be generally safe and well-tolerated in patients with FSGS and DN. There were no serious adverse events related to the study drug reported in the preliminary analysis.

Visualizations

Signaling Pathway Diagram

Caption: The TRPC5-Rac1 signaling pathway in podocyte injury.

Experimental Workflow Diagram

Caption: Generalized experimental workflow for preclinical evaluation.

Conclusion

This compound represents a targeted therapeutic approach for certain proteinuric kidney diseases by inhibiting the TRPC5-Rac1 pathway in podocytes. Preliminary clinical data from the TRACTION-2 trial have shown a statistically significant reduction in proteinuria in patients with FSGS, providing early validation for this mechanism of action in a clinical setting. However, a lack of treatment effect in the initial cohort of patients with diabetic nephropathy suggests that the role of TRPC5 may be more prominent in some podocytopathies than others. Further research is needed to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel treatment. The development of this compound was discontinued following the closure of Goldfinch Bio.

Evifacotrep: A Technical Overview of a Novel TRPC4/5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the molecular structure, chemical properties, and mechanism of action of Evifacotrep (also known as GFB-887), a clinical-stage antagonist of the transient receptor potential canonical 4 and 5 (TRPC4/TRPC5) ion channels.

Molecular and Chemical Properties

This compound is a small molecule inhibitor developed for its potential in treating neurological and kidney diseases.[1][2][3] Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2413739-88-3 | [2][3] |

| Molecular Formula | C₁₈H₁₂ClF₄N₅O₂ | |

| Molecular Weight | 441.77 g/mol | |

| Stereochemistry | Achiral | |

| InChIKey | IQFZADSTVFSHDX-UHFFFAOYSA-N | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of TRPC4 and TRPC5, which are calcium-permeable non-selective cation channels. In the context of kidney disease, its therapeutic potential stems from its ability to inhibit the overactivation of the TRPC5-Rac1 signaling pathway in podocytes, a critical cell type in the kidney's filtration barrier.

Overactivation of this pathway is implicated in the pathophysiology of glomerular diseases such as Focal Segmental Glomerulosclerosis (FSGS). By blocking TRPC5, this compound is designed to mitigate podocyte injury and subsequent proteinuria (the presence of excess protein in urine), a hallmark of chronic kidney disease.

Quantitative Biological Data

This compound has demonstrated potent activity in both in vitro and in vivo models. The following table summarizes key quantitative data.

| Parameter | Value | Condition/Model | Source |

| IC₅₀ | ≤50 nM | Antagonism of TRPC4 and TRPC5 channels | |

| Cell Growth Inhibition | 1 µM (24 h) | ICLN-1694 cells (HEK-TREx-hTRPC4) | |

| In Vivo Efficacy | 30 mg/kg (s.c.) | Reduced urinary albumin excretion in a puromycin aminonucleoside (PAN) induced injury model |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound.

4.1. In Vitro: Fluorescence-Based Ca²⁺ Mobilization Assay

This assay is used to determine the inhibitory activity of compounds on TRPC5 channels.

-

Objective: To measure the potency (IC₅₀) of this compound in inhibiting calcium influx through TRPC5 channels.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPC5 protein.

-

Methodology:

-

Cell Plating: HEK-293-TRPC5 cells are seeded into multi-well plates and cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Channel Activation: A known TRPC5 agonist is added to the wells to stimulate channel opening and subsequent calcium influx.

-

Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader.

-

Data Analysis: The fluorescence signal is normalized, and the concentration-response curve for this compound is plotted to calculate the IC₅₀ value, representing the concentration at which it inhibits 50% of the agonist-induced calcium response.

-

4.2. In Vivo: Puromycin Aminonucleoside (PAN) Nephrosis Model

This animal model is used to evaluate the efficacy of therapeutic agents in reducing kidney damage and proteinuria.

-

Objective: To assess the ability of this compound to reduce urinary albumin excretion following chemically induced kidney injury.

-

Animal Model: Rodents (e.g., rats).

-

Methodology:

-

Disease Induction: Animals are administered puromycin aminonucleoside (PAN), a toxin that induces significant podocyte injury, leading to a condition that mimics aspects of human glomerular diseases, including severe proteinuria.

-

Treatment Protocol: A cohort of PAN-treated animals is administered this compound (e.g., 30 mg/kg, subcutaneously, once or twice daily for a specified period, such as 10 days), while a control group receives a vehicle.

-

Sample Collection: Urine samples are collected from all animals at baseline and at various time points throughout the study.

-

Endpoint Measurement: The primary endpoint is the quantification of urinary albumin excretion. This is typically measured using an ELISA or a similar immunoassay.

-

Data Analysis: The change in urinary albumin levels in the this compound-treated group is compared to the vehicle-treated control group to determine if the compound significantly ameliorates proteinuria.

-

Clinical Development Status

This compound (GFB-887) has progressed to clinical trials. A Phase 2a study, designated TRACTION-2 (NCT04387448), was designed to evaluate its safety, tolerability, and efficacy in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), or diabetic nephropathy (DN). The primary objective of such studies is to measure the effect of the drug on proteinuria. The compound was initially developed by Goldfinch Bio, Inc., with its development continued by Karuna Therapeutics, Inc.

References

Unveiling the Molecular Handshake: A Technical Guide to Identifying the Evifacotrep Binding Site on TRPC5 Channels

For Immediate Release

BOSTON, MA – November 27, 2025 – This technical guide outlines a comprehensive strategy for the precise identification of the binding site of Evifacotrep (formerly GFB-887) on the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This compound is a potent and selective antagonist of TRPC4 and TRPC5 channels currently under investigation for neurological and psychiatric disorders. While its inhibitory activity is well-documented, the exact molecular determinants of its interaction with the TRPC5 channel are not yet publicly available. This document provides researchers, scientists, and drug development professionals with a detailed roadmap, leveraging established methodologies to elucidate this critical aspect of its mechanism of action.

The TRPC5 channel, a non-selective calcium-permeant cation channel, is a key therapeutic target for conditions ranging from anxiety and depression to progressive kidney diseases.[1][2] A definitive understanding of how novel antagonists like this compound bind to TRPC5 is paramount for future structure-based drug design and the development of next-generation therapeutics with improved selectivity and efficacy.

This guide details a multi-pronged approach, integrating in-silico modeling, state-of-the-art structural biology, and rigorous biochemical and electrophysiological validation. By following this proposed workflow, researchers can systematically pinpoint the this compound binding pocket, characterize the key interacting residues, and solidify the structural basis of its inhibitory function.

Quantitative Profile of this compound and Other TRPC5 Modulators

A summary of the known quantitative data for this compound and other relevant TRPC5 inhibitors is presented below. This comparative data is essential for contextualizing the potency of this compound and for designing validation experiments.

| Compound | Target(s) | Assay Type | Parameter | Value | Reference(s) |

| This compound | TRPC5/TRPC4 | Not Specified | IC50 | ≤50 nM | [3][4] |

| Clemizole | TRPC5 | Not Specified | IC50 | Not Specified | [5] |

| HC-070 | TRPC5/TRPC4 | Not Specified | IC50 | Not Specified | |

| AC1903 | TRPC5 | Patch-clamp | IC50 | 14.7 µM | |

| ML204 | TRPC5 | Patch-clamp | IC50 | 13.6 µM | |

| Pico145 (HC-608) | TRPC1/4/5 | Not Specified | IC50 | Picomolar range |

The Structural Landscape of TRPC5

The homotetrameric structure of the TRPC5 channel has been resolved to high resolution using cryo-electron microscopy (cryo-EM). Each subunit consists of a transmembrane domain (TMD) with six helices (S1-S6) and a large intracellular domain (ICD). The ion-conducting pore is formed by the loop between S5 and S6 from each of the four subunits.

Crucially, cryo-EM studies have revealed the binding sites of two distinct classes of inhibitors:

-

Clemizole: This benzimidazole-derived antagonist binds to a pocket within the voltage sensor-like domain (VSLD) of each subunit, an area formed by helices S1-S4.

-

HC-070/Pico145: These methylxanthine-based inhibitors wedge themselves into a conserved lipid-binding site located between the S5 and S6 helices of adjacent subunits, near the extracellular side of the membrane.

Given that this compound is a pyridazinone derivative, it may bind to one of these known pockets or to a novel allosteric site. The experimental workflow detailed below is designed to explore these possibilities systematically.

Proposed Experimental Workflow for Binding Site Identification

The following diagram outlines a logical workflow for identifying and validating the this compound binding site on TRPC5.

Caption: Proposed workflow for identifying the this compound binding site on TRPC5.

Detailed Experimental Protocols

Phase 1: In-Silico Prediction

4.1.1 Computational Docking

-

Objective: To predict the most likely binding poses of this compound on the TRPC5 channel.

-

Protocol:

-

Receptor Preparation: Utilize the existing high-resolution cryo-EM structures of human TRPC5 (e.g., PDB IDs: 6AEI, 6Z9C) as the receptor model. Prepare the structure by adding hydrogen atoms, assigning protonation states, and minimizing energy.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to perform blind docking across the entire protein surface to identify potential binding pockets. Subsequently, perform focused docking on the known inhibitor binding sites (the VSLD pocket and the inter-subunit lipid pocket) and any newly identified pockets.

-

Analysis: Score and cluster the resulting poses based on binding energy and conformational stability. The top-ranked poses will generate hypotheses for the binding site.

-

Phase 2: Structural Determination

4.2.1 Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To obtain a high-resolution 3D structure of the TRPC5-Evifacotrep complex.

-

Protocol:

-

Protein Expression and Purification: Express full-length or a truncated, stable construct of human TRPC5 in a suitable expression system (e.g., HEK293 cells). Purify the protein using affinity chromatography.

-

Complex Formation: Incubate the purified TRPC5 protein with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation and Data Collection: Apply the complex to cryo-EM grids and vitrify in liquid ethane. Collect data using a Titan Krios or equivalent transmission electron microscope.

-

Image Processing and 3D Reconstruction: Process the collected micrographs to generate a high-resolution 3D density map of the TRPC5-Evifacotrep complex.

-

Model Building and Analysis: Dock the TRPC5 model into the density map. A clear, non-protein density corresponding to the shape of this compound will reveal its binding site and orientation.

-

Phase 3: Biochemical and Functional Validation

4.3.1 Site-Directed Mutagenesis

-

Objective: To validate the functional importance of residues identified by cryo-EM or computational docking.

-

Protocol:

-

Mutant Design: Based on the structural or in-silico data, identify key amino acid residues in the putative binding pocket that may form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with this compound.

-

Generation of Mutants: Use a site-directed mutagenesis kit (e.g., QuikChange) to introduce point mutations (e.g., to Alanine or a residue with different chemical properties) into the TRPC5 cDNA.

-

Expression: Transfect HEK293 cells with wild-type or mutant TRPC5 constructs for subsequent functional analysis.

-

4.3.2 Patch-Clamp Electrophysiology

-

Objective: To measure the effect of mutations on the inhibitory potency of this compound.

-

Protocol:

-

Cell Preparation: Use HEK293 cells expressing either wild-type or mutant TRPC5 channels.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.

-

Channel Activation: Activate TRPC5 channels using a known agonist (e.g., Englerin A).

-

Inhibitor Application: Apply increasing concentrations of this compound to the bath solution to generate a dose-response curve.

-

Data Analysis: Calculate the IC50 value for this compound for each mutant. A significant rightward shift (increase) in the IC50 for a mutant compared to the wild-type channel indicates that the mutated residue is critical for binding.

-

Logical Relationships of Key Findings

The following diagram illustrates the logical flow for confirming the binding site based on the convergence of evidence from the proposed experiments.

Caption: Logical flow for the validation of the this compound binding site.

By executing this comprehensive research plan, the scientific community can achieve a definitive characterization of the this compound binding site on TRPC5. This knowledge will not only illuminate the mechanism of a promising new therapeutic but will also provide a crucial structural template for the rational design of future modulators of TRPC channels.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evifacotrep in HEK-293 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep is a potent antagonist of the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) ion channels, with an IC50 value of ≤50 nM.[1] These channels are non-selective cation channels that play crucial roles in various physiological processes, and their dysregulation has been implicated in several diseases. This compound's ability to inhibit TRPC4 and TRPC5 makes it a valuable tool for studying the function of these channels and for investigating their potential as therapeutic targets.

Human Embryonic Kidney 293 (HEK-293) cells are a widely used cell line in biomedical research due to their robust growth, high transfection efficiency, and human origin, which allows for proper protein folding and post-translational modifications of expressed proteins. These characteristics make them an ideal system for studying the effects of compounds like this compound on TRPC4/5 channels, whether endogenously expressed or exogenously overexpressed.

These application notes provide detailed protocols for utilizing this compound in HEK-293 cell culture experiments, including cell viability and cytotoxicity assays, as well as a functional calcium mobilization assay.

Mechanism of Action: TRPC4/5 Inhibition

This compound acts as an antagonist at TRPC4 and TRPC5 channels. These channels, upon activation by various stimuli, mediate the influx of cations, primarily Ca2+ and Na+, into the cell. This influx leads to the depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers a variety of downstream signaling pathways. By blocking these channels, this compound can inhibit these cellular responses.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound. The data presented is based on available information and may require optimization for specific experimental conditions.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Notes |

| IC50 | ≤50 nM | - | Antagonist activity on TRPC4/5 channels.[1] |

| Effective Concentration | 1 µM | HEK-TRExhTRPC4 | Concentration shown to inhibit cell growth.[1] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Concentration Range | Incubation Time |

| Cell Viability (MTT) | 0.1 nM - 10 µM | 24 - 72 hours |

| Cytotoxicity (LDH) | 0.1 nM - 10 µM | 24 - 72 hours |

| Calcium Mobilization | 1 nM - 1 µM | 15 - 60 minutes (pre-incubation) |

Experimental Protocols

General Cell Culture of HEK-293 Cells

-

Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Thawing: Thaw cryopreserved HEK-293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

-

Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days and subculture when the cells reach 80-90% confluency.

Caption: General HEK-293 cell culture workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of HEK-293 cells, which is an indicator of cell viability.

Materials:

-

HEK-293 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom black plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cytotoxicity Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

-

HEK-293 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Commercially available LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed HEK-293 cells in a 96-well plate as described in the MTT assay protocol.

-

Compound Treatment: Treat the cells with serial dilutions of this compound as described above. Include a vehicle control, an untreated control, and a maximum LDH release control (lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the reaction mixture and incubate in the dark at room temperature.

-

Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium concentration in response to TRPC4/5 channel activation and its inhibition by this compound. This protocol assumes the use of a HEK-293 cell line stably expressing TRPC4 or TRPC5.

Materials:

-

HEK-293 cells stably expressing TRPC4 or TRPC5

-

Complete growth medium

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

TRPC4/5 agonist (e.g., a GPCR agonist that couples to this pathway)

-

This compound stock solution (in DMSO)

-

96-well black-walled, clear-bottom plates

Procedure:

-

Cell Seeding: Seed the transfected HEK-293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the growth medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

-

Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

-

Compound Pre-incubation: Add Assay Buffer containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Data Acquisition: Use a fluorescence plate reader with an injection system to add the TRPC4/5 agonist to the wells while simultaneously measuring the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the inhibition of the agonist-induced calcium response by this compound.

Caption: Calcium mobilization assay workflow.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Cell Viability in Control Wells | Cell seeding density is too low or too high. | Optimize cell seeding density. |

| Contamination. | Check for and eliminate sources of contamination. | |

| High Background in Assays | Incomplete removal of dye or reagents. | Ensure thorough washing steps. |

| Autofluorescence of the compound. | Run a control with the compound in cell-free wells. | |

| No or Weak Response in Calcium Assay | Low expression of TRPC4/5 channels. | Verify channel expression via Western blot or qPCR. |

| Inactive agonist. | Use a fresh, validated batch of agonist. | |

| Inappropriate assay buffer. | Ensure the buffer contains physiological levels of calcium. |

Conclusion

These application notes provide a framework for utilizing this compound in HEK-293 cell-based assays. The provided protocols for cell viability, cytotoxicity, and calcium mobilization can be adapted to investigate the specific cellular effects of TRPC4 and TRPC5 inhibition. As with any experimental system, optimization of cell density, compound concentrations, and incubation times may be necessary to achieve robust and reproducible results.

References

Application Notes and Protocols: Evifacotrep Dissolution in DMSO for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Evifacotrep in dimethyl sulfoxide (DMSO) for use in various in vitro assays. Adherence to this protocol is crucial for ensuring the accurate and reproducible application of this potent TRPC5/TRPC4 antagonist in experimental settings.

Chemical Properties of this compound

This compound is a selective antagonist of the transient receptor potential canonical 4 and 5 (TRPC4/TRPC5) channels.[1][2] It is a valuable tool for investigating the roles of these channels in neurological and kidney diseases.[1][2][3]

| Property | Value | Reference |

| CAS Number | 2413739-88-3 | |

| Molecular Formula | C₁₈H₁₂ClF₄N₅O₂ | |

| Molecular Weight | 441.77 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >98% (typical) | |

| Solubility in DMSO | 50 mg/mL (113.18 mM) |

Experimental Protocol: Dissolution of this compound in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Vortex mixer

-

Water bath or heat block capable of reaching 60°C

-

Ultrasonic bath

-

Calibrated pipettes and sterile pipette tips

Procedure:

-

Preparation:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation.

-

Ensure that the DMSO is anhydrous or from a newly opened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.

-

-

Calculation of Required Volumes:

-

To prepare a 10 mM stock solution, for example, you would dissolve 4.4177 mg of this compound in 1 mL of DMSO. Use the following formula to calculate the required mass for your desired concentration and volume: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

-

Dissolution:

-

Add the calculated amount of DMSO to the vial containing the this compound powder.

-

Vortex the mixture for 1-2 minutes.

-

To ensure complete dissolution, warm the solution to 60°C. A water bath or heat block is recommended for gentle and uniform heating.

-

Following warming, sonicate the solution in an ultrasonic bath for 10-15 minutes.

-

Visually inspect the solution to ensure that all solid material has dissolved. The solution should be clear.

-

-

Aliquoting and Storage:

-

Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed amber vials or cryovials.

-

For long-term storage (up to 6 months), store the stock solution at -80°C.

-

For short-term storage (up to 1 month), the solution can be stored at -20°C.

-

Working Solution Preparation:

-

To prepare a working solution for your in vitro assay, dilute the stock solution in the appropriate cell culture medium or buffer.

-

For example, to prepare a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution.

-

It is important to note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Visualized Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Simplified signaling pathway showing this compound's inhibition of the TRPC5 channel.

References

Application Notes and Protocols for Evifacotrep in Rat Models of Renal Injury

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for utilizing Evifacotrep, a potent TRPC5/TRPC4 antagonist, in rat models of renal injury. The information is intended to facilitate preclinical research into the therapeutic potential of this compound for proteinuric kidney diseases.

Mechanism of Action

This compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and 4 (TRPC4) channels. In the context of renal injury, particularly in podocytes, the activation of TRPC5 is a key event in the pathogenesis of proteinuria. Pathological stimuli can lead to the activation of TRPC5 channels, resulting in calcium influx and the subsequent activation of Rac1, a small GTPase. Activated Rac1 promotes cytoskeletal remodeling in podocytes, leading to foot process effacement, disruption of the glomerular filtration barrier, and albuminuria. By blocking the TRPC5 channel, this compound is hypothesized to prevent this cascade of events, thereby preserving podocyte structure and function and reducing protein leakage into the urine.

Recommended Dosage and Administration

The following table summarizes the recommended dosage of this compound for a puromycin aminonucleoside (PAN)-induced nephrosis model in Sprague-Dawley rats.

| Parameter | Recommendation |

| Drug | This compound |

| Animal Model | Sprague-Dawley Rat (Male, 4-5 weeks old) |

| Induction of Injury | Single intraperitoneal (i.p.) injection of Puromycin Aminonucleoside (PAN) at 50 mg/kg |

| Dosage of this compound | 30 mg/kg |

| Route of Administration | Subcutaneous (s.c.) |

| Frequency | Once or twice daily |

| Duration of Treatment | 10 days |

| Primary Outcome | Reduction in urinary albumin excretion |

Experimental Protocols

This section details the step-by-step methodologies for conducting a study using this compound in a rat model of PAN-induced renal injury.

Animal Model and Acclimatization

-

Species: Male Sprague-Dawley rats.

-

Age: 4-5 weeks.

-

Acclimatization: House the rats in a controlled environment with a 12-hour light-dark cycle and provide ad libitum access to standard chow and water for at least one week prior to the experiment.

Induction of Renal Injury

-

On day 0, induce renal injury by administering a single intraperitoneal (i.p.) injection of puromycin aminonucleoside (PAN) at a dose of 50 mg/kg body weight.

-

The control group should receive a corresponding volume of the vehicle used to dissolve PAN (e.g., sterile saline).

Preparation and Administration of this compound

-

Stock Solution: this compound is soluble in DMSO.[1] Prepare a stock solution of this compound in 100% DMSO. For example, a 50 mg/mL stock solution can be prepared.

-

Working Solution: For subcutaneous injection, it is recommended to dilute the DMSO stock solution in a well-tolerated vehicle. A common vehicle for subcutaneous administration in rats is a mixture of PEG300, Tween 80, and sterile water or saline.

-

Example Vehicle Preparation: To prepare a 1 mL working solution, you can start by mixing the required volume of the this compound DMSO stock solution with a solubilizing agent like PEG300. Then, add a surfactant such as Tween 80, and finally, bring the solution to the final volume with sterile water or saline. The final concentration of DMSO should be kept low (ideally below 10%) to minimize local irritation.

-

-

Administration: Administer this compound subcutaneously (s.c.) at a dose of 30 mg/kg. The injection site should be in the loose skin on the back of the neck.

-

Treatment Schedule: Begin treatment on the same day as PAN injection (Day 0) and continue for 10 consecutive days, either once or twice daily. The vehicle control group should receive subcutaneous injections of the vehicle on the same schedule.

Monitoring and Sample Collection

-

Body Weight and General Health: Monitor the animals daily for changes in body weight and overall health status.

-

Urine Collection: House the rats in metabolic cages for 24-hour urine collection at baseline (before PAN injection) and at specified time points after PAN injection (e.g., day 7 and day 10).

-

Blood Collection: At the end of the study (e.g., day 10), collect blood samples via cardiac puncture under anesthesia for serum analysis.

-

Tissue Collection: After blood collection, euthanize the animals and perfuse the kidneys with cold phosphate-buffered saline (PBS). Harvest the kidneys for histological and molecular analysis.

Endpoint Analysis

-

Urinary Albumin: Quantify urinary albumin excretion using methods such as ELISA or SDS-PAGE followed by densitometry.

-

Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess overall kidney function.

-

Histopathology: Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate glomerular and tubular morphology.

-

Immunofluorescence/Immunohistochemistry: Use the other kidney to prepare frozen or paraffin-embedded sections for staining of podocyte-specific markers (e.g., nephrin, podocin) to assess podocyte injury.

-

Molecular Analysis: Extract RNA or protein from kidney tissue to analyze the expression of genes and proteins involved in the TRPC5 signaling pathway (e.g., TRPC5, Rac1).

References

In Vivo Administration of Evifacotrep: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration methods for Evifacotrep, a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels, in preclinical trial settings. The protocols detailed below are based on established methodologies for oral and subcutaneous administration in rodent models, which have been utilized in studies of this compound and structurally related compounds.

Mechanism of Action: The TRPC5-Rac1 Signaling Pathway

This compound is under investigation for its therapeutic potential in neurological and kidney diseases. Its mechanism of action in the context of proteinuric kidney disease involves the inhibition of the TRPC5-Rac1 signaling pathway.[1] Overactivation of TRPC5, a calcium-permeable ion channel, in podocytes leads to an influx of calcium ions. This triggers the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton.[2] Activated Rac1 promotes cytoskeletal remodeling, increases the production of reactive oxygen species (ROS), and ultimately leads to podocyte injury, proteinuria, and the progression of kidney disease.[2] By blocking TRPC5, this compound aims to prevent this cascade of events, thereby protecting podocytes and preserving kidney function.

Quantitative Data Summary

The following tables summarize the reported in vivo administration parameters for this compound and a structurally related TRPC5 inhibitor in preclinical studies.

| Compound | Administration Route | Dosage | Frequency | Duration | Animal Model | Reference |

| This compound | Subcutaneous (SC) | 30 mg/kg | Once or twice daily | 10 days | Puromycin aminonucleoside (PAN)-induced nephrosis in rats | [3] |

| Compound 12 (GFB-887 derivative) | Oral (PO) | 10 mg/kg | Twice daily (BID) | Not specified | Rat model of hypertension-induced renal injury |

Experimental Protocols

The following are detailed protocols for the oral and subcutaneous administration of this compound in rats. These are generalized protocols and may require optimization based on the specific experimental design, animal strain, and vehicle used.

Protocol 1: Oral Administration (Oral Gavage)

This protocol describes the administration of this compound directly into the stomach of a rat using a gavage needle.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water, corn oil)

-

Dimethyl sulfoxide (DMSO, if required for solubility)

-

Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved)

-

Syringes (1-3 mL)

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

-

Preparation of Dosing Solution:

-

If this compound is not readily soluble in the chosen vehicle, it can be first dissolved in a minimal amount of DMSO and then suspended in the vehicle. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

-

Ensure the solution is homogenous before administration.

-

-

Animal Handling and Restraint:

-

Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[4]

-

Gently but firmly restrain the rat. One common method is to hold the rat in one hand, with the thumb and forefinger placed on either side of the mandible to control head movement. The other fingers should support the back and prevent the animal from moving.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

-

With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle smoothly along the roof of the mouth and down the esophagus. The rat should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

-

-

Administration of this compound:

-

Once the needle is in the stomach, slowly depress the syringe plunger to administer the solution.

-

After administration, gently withdraw the gavage needle.

-

-

Post-Procedure Monitoring:

-

Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10 minutes.

-

Protocol 2: Subcutaneous (SC) Administration

This protocol describes the injection of this compound into the subcutaneous space of a rat.

Materials:

-

This compound

-

Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)

-

DMSO (if required for solubility)

-

Sterile syringes (1 mL)

-

Sterile needles (e.g., 23-25 gauge)

-

Animal scale

-

PPE: lab coat, gloves, eye protection

Procedure:

-

Preparation of Dosing Solution:

-

Similar to the oral solution, if this compound requires DMSO for solubilization, dissolve it in a minimal volume of DMSO first, then dilute with a sterile vehicle to the final desired concentration. Ensure the final DMSO concentration is non-toxic.

-

The solution must be sterile for injection.

-

-

Animal Handling and Restraint:

-

Weigh the rat to calculate the correct injection volume. The maximum recommended volume for a single subcutaneous injection site in rats is typically 5-10 mL/kg.

-

Restrain the rat on a flat surface. Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.

-

-

Injection:

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

-

Aspirate slightly by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

-

If no blood is aspirated, slowly inject the solution. A small bleb will form under the skin.

-

-

Post-Injection Care:

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

-

Return the animal to its cage and monitor for any adverse reactions at the injection site, such as swelling or inflammation.

-

Disclaimer: These protocols are intended for guidance and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations. The specific details of the experimental design, including the choice of vehicle, dosage, and administration schedule, should be determined by the researcher based on the study objectives and relevant literature.

References

- 1. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

Topic: Evifacotrep in the Study of Anxiety and Mood Disorders

An Application Note and Protocol for Researchers

Introduction

Anxiety and mood disorders represent a significant global health burden, with a substantial need for novel therapeutic agents acting on new targets.[1] Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC4 and TRPC5, are expressed in brain regions critical for processing emotion and mood, such as the amygdala and insula.[2] Their involvement in calcium signaling downstream of G-protein coupled receptors (GPCRs) makes them a compelling target for modulating neuronal excitability.[2] Evifacotrep (also known as GFB-887) is a potent, selective antagonist of TRPC4 and TRPC5 channels currently under investigation for the treatment of anxiety and mood disorders.[3][4] Preclinical evidence suggests that the pharmacological inhibition of TRPC4/5 channels can attenuate fear and anxiety-like behaviors. This document provides researchers with key data and protocols for utilizing this compound as a tool to investigate the role of TRPC4/5 channels in the pathophysiology of anxiety and mood disorders.

Physicochemical and Pharmacological Properties

This compound is a small molecule inhibitor designed to be a potent and selective antagonist of TRPC4 and TRPC5 ion channels.

| Property | Value | Reference |

| Target(s) | Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5) | |

| Mechanism of Action | Channel Antagonist | |

| IC50 | ≤50 nM for TRPC4/TRPC5 | |

| Development Status | Phase 1 (Anxiety/Mood Disorders) | |

| Known In Vivo Dose | 30 mg/kg (s.c.) in a murine kidney injury model | |

| Known In Vitro Conc. | 1 µM in HEK-TRExhTRPC4 cells |

Mechanism of Action and Signaling Pathway

TRPC4 and TRPC5 are non-selective cation channels that permit the influx of Ca2+ into cells, influencing neuronal excitability. They are activated downstream of various GPCRs that signal via Gαq or Gαi/o pathways. The activation of these GPCRs leads to the production of diacylglycerol (DAG), which in turn gates the TRPC4/5 channels. The resulting Ca2+ influx can activate downstream effectors, such as Rac1, a small GTPase implicated in cytoskeletal rearrangement and synaptic plasticity. In pathological states, overactivation of the TRPC5-Rac1 pathway is hypothesized to contribute to neuronal dysfunction. This compound acts by directly blocking the TRPC4/5 channel pore, thus preventing Ca2+ influx and inhibiting the downstream signaling cascade.

Experimental Protocols

The following protocols are representative methodologies for investigating the effects of this compound in models relevant to anxiety and mood disorders.

Protocol 1: In Vitro Calcium Mobilization Assay

This assay is used to confirm the inhibitory activity of this compound on TRPC4/5 channels in a cellular context.

1. Cell Culture:

-

Culture HEK-293 cells stably expressing human TRPC4 or TRPC5 channels in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

2. Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve final concentrations ranging from 1 nM to 10 µM.

3. Calcium Dye Loading:

-

Wash cells once with assay buffer.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

-

Wash cells gently 2-3 times with assay buffer to remove excess dye.

4. Assay Procedure:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add the various dilutions of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add a known TRPC4/5 agonist (e.g., a Gq-coupled receptor agonist like Carbachol, or a direct activator) to all wells to stimulate channel opening.

-

Measure the change in fluorescence intensity over time (typically 2-5 minutes).

5. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the concentration-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Preclinical In Vivo Assessment (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

1. Animals:

-

Use adult male mice (e.g., C57BL/6J strain), group-housed under a 12:12 light-dark cycle with ad libitum access to food and water.

-

Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

2. Compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., 10% Tween-80 in saline).

-

Administer this compound (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)) 30-60 minutes prior to testing.

3. EPM Apparatus:

-

The maze should be elevated from the floor and consist of four arms (two open, two closed) arranged in a 'plus' shape.

-

The testing environment should be dimly lit to encourage exploration.

4. Behavioral Testing:

-

Place a single mouse at the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using an overhead video camera connected to a tracking software.

5. Data Analysis:

-

Score the following parameters:

-

Time spent in open arms vs. closed arms.

-

Number of entries into open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Calculate the percentage of time spent in open arms [(Time in Open / Total Time) x 100] and percentage of open arm entries [(Open Entries / Total Entries) x 100].

-

Analyze data using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.

Storage and Handling

This compound should be stored as a solid at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months). For stock solutions in DMSO, store at -80°C and use within 6 months. Before use, allow the compound to equilibrate to room temperature. If solubility is an issue, warming the solution to 37°C and brief sonication may be helpful. This compound is for research use only and not for human consumption. Standard laboratory safety precautions should be employed during handling.

References

- 1. Mechanisms of action in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Tracking Evifacotrep's Journey into the Cell: Application Notes and Protocols for Fluorescent Labeling and Cellular Uptake Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep is a potent small molecule antagonist of the transient receptor potential canonical 4 and 5 (TRPC4/5) channels, showing promise in the research of neurological and kidney diseases.[1][2][3] Understanding the cellular uptake dynamics of this compound is crucial for optimizing its therapeutic efficacy and elucidating its mechanism of action at the cellular level. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and subsequent tracking of its cellular uptake using fluorescence microscopy and flow cytometry.

Principle

To visualize and quantify the cellular uptake of this compound, it can be covalently labeled with a fluorescent dye. The intrinsic chemical structure of this compound (C18H12ClF4N5O2) includes a secondary amine within its tetrahydroimidazo[1,2-a]pyrazine scaffold, which can serve as a reactive site for conjugation with amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters.[4] Once labeled, the fluorescent this compound analog can be introduced to cell cultures, and its internalization can be observed qualitatively by fluorescence microscopy and quantified by flow cytometry.

Data Presentation

As no quantitative data on the cellular uptake of this compound has been published, the following tables are provided as templates for researchers to summarize their experimental findings.

Table 1: Quantitative Analysis of Fluorescently Labeled this compound Uptake by Flow Cytometry

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |

Table 2: Characterization of Fluorescently Labeled this compound

| Parameter | Result |

| Fluorescent Dye Used | |

| Excitation Wavelength (nm) | |

| Emission Wavelength (nm) | |

| Degree of Labeling (DOL) | |

| Purity (by HPLC, %) |

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye

This protocol describes the covalent conjugation of an amine-reactive fluorescent dye (e.g., an Alexa Fluor™ or Cy® dye NHS ester) to the secondary amine of this compound. Note: This is a general protocol and may require optimization based on the specific dye used and the reactivity of this compound.

Materials:

-

This compound

-

Amine-reactive fluorescent dye with NHS ester (e.g., Alexa Fluor™ 488 NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Hydroxylamine solution (1.5 M, pH 8.5, optional)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.[5]

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the this compound stock solution with 0.1 M sodium bicarbonate buffer.

-

Slowly add a 1.5 to 3-fold molar excess of the dissolved dye stock solution to the this compound solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Stopping the Reaction (Optional):

-

To stop the reaction, add 0.1 mL of 1.5 M hydroxylamine (pH 8.5) and incubate for 1 hour at room temperature.

-

-

Purification:

-

Purify the fluorescently labeled this compound from unreacted dye and byproducts using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the labeled product by mass spectrometry.

-

Determine the concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the dye.

-